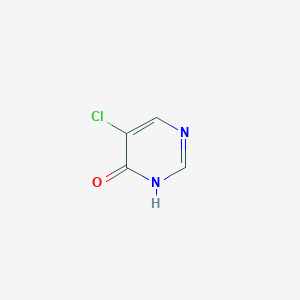

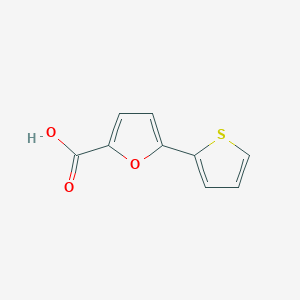

2-氨基-4-乙基-5-甲基-N-苯基噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiophene derivatives is a topic of interest due to their potential applications in various fields, including materials science and medicinal chemistry. In the provided papers, different synthetic routes and starting materials are employed to create thiophene-based compounds. For instance, a highly phenylated diamine, 3,4-bis(4-aminophenyl)-2,5-diphenylthiophene, was synthesized from 4′-nitrodeoxybenzoin and used to prepare aromatic polyamides with tetraphenylthiophene units . Another study reports the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, starting from 4-chlorobenzenamine, highlighting the versatility of thiophene chemistry . Additionally, new 4-(phenylamino)thieno[3,2-d]pyrimidines were synthesized using 3-aminothiophene-2-carboxamide, demonstrating a facile method for preparing thienopyrimidine derivatives with potential biological significance .

Molecular Structure Analysis

The molecular structures of thiophene derivatives are crucial for their physical properties and biological activities. X-ray structure analysis was used to determine the crystal structures of a series of N,N′-disubstituted 3,4-ethylenedioxythiophene-2,5-dicarboxamides, revealing axial chirality and molecular symmetry C2 . These structural insights are essential for understanding the reactivity and interaction of thiophene compounds with biological targets or material interfaces.

Chemical Reactions Analysis

Thiophene compounds can undergo various chemical reactions, which are essential for their functionalization and application. The synthesis of aromatic polyamides involved low-temperature solution polycondensation reactions , while the preparation of 4-(phenylamino)thieno[3,2-d]pyrimidines utilized a condensation reaction with aniline derivatives . These reactions showcase the chemical versatility of thiophene derivatives and their potential for creating complex molecules with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The aromatic polyamides containing the tetraphenylthiophene unit exhibited good solubility in organic solvents and high thermal stability, with glass transition temperatures ranging from 285 to 327°C and 10% weight loss temperatures observed above 530°C in nitrogen . The fluorescence property of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was also investigated, indicating potential applications in optoelectronic devices . These properties are critical for the practical application of thiophene-based materials in various industries.

科学研究应用

-

Amine-Functionalized Metal–Organic Frameworks (MOFs) : This compound, being an amine-functionalized molecule, can be used in the synthesis of MOFs. MOFs are organic-inorganic hybrid porous solids built from organic linkers and inorganic metal nodes. They have high surface areas, permanent porosity, and tunable pores, making them very promising candidates for gas storage and separation, drug delivery, catalysis, and sensing or recognition . The strong interaction between CO2 and basic amino functionalities makes amine-functionalized MOFs particularly attractive for CO2 capture .

-

Proteomics Research : This compound is also mentioned as a specialty product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes, and compounds like “2-amino-4-ethyl-5-methyl-N-phenylthiophene-3-carboxamide” can play a crucial role in such studies .

属性

IUPAC Name |

2-amino-4-ethyl-5-methyl-N-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-3-11-9(2)18-13(15)12(11)14(17)16-10-7-5-4-6-8-10/h4-8H,3,15H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTWBXDIDCDOCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)NC2=CC=CC=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391147 |

Source

|

| Record name | 2-amino-4-ethyl-5-methyl-N-phenylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-ethyl-5-methyl-N-phenylthiophene-3-carboxamide | |

CAS RN |

590353-67-6 |

Source

|

| Record name | 2-Amino-4-ethyl-5-methyl-N-phenyl-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590353-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-4-ethyl-5-methyl-N-phenylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Benzhydryloxy)methyl]oxirane](/img/structure/B1274694.png)

![2-Bromo-1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone](/img/structure/B1274697.png)

![4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274709.png)

![5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274723.png)

![5-[2-([1,1'-Biphenyl]-2-ylamino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B1274733.png)